molecular formula C11H18N4 B15354161 N,N-dimethyl-4-piperazin-1-ylpyridin-2-amine

N,N-dimethyl-4-piperazin-1-ylpyridin-2-amine

Cat. No.: B15354161
M. Wt: 206.29 g/mol
InChI Key: QMXMDLSCBLFTAL-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-piperazin-1-ylpyridin-2-amine is a chemical compound that belongs to the class of piperazines, which are characterized by a six-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-4-piperazin-1-ylpyridin-2-amine typically involves the reaction of 2-aminopyridine with N,N-dimethylpiperazine under specific conditions. The reaction can be carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical reactors and purification techniques to achieve high yields and purity. The process may also include steps to remove impurities and by-products to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-4-piperazin-1-ylpyridin-2-amine can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be employed.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of N-oxide derivatives, while reduction may result in the formation of amines.

Scientific Research Applications

N,N-Dimethyl-4-piperazin-1-ylpyridin-2-amine has several scientific research applications, including:

  • Chemistry: It can be used as a building block in organic synthesis and as a catalyst in various chemical reactions.

  • Biology: The compound may be used in biological studies to investigate its effects on cellular processes and signaling pathways.

  • Industry: The compound can be utilized in the production of materials, chemicals, and pharmaceuticals.

Mechanism of Action

The mechanism by which N,N-Dimethyl-4-piperazin-1-ylpyridin-2-amine exerts its effects involves its interaction with specific molecular targets and pathways[_{{{CITATION{{{_3{Ruthenium nitrosyl complexes with the molecular framework Ru. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

  • N,N-Dimethylpyridin-4-amine (DMAP)

  • N,N-Dimethylpiperazine

  • Piperazine derivatives

Properties

Molecular Formula

C11H18N4

Molecular Weight

206.29 g/mol

IUPAC Name

N,N-dimethyl-4-piperazin-1-ylpyridin-2-amine

InChI

InChI=1S/C11H18N4/c1-14(2)11-9-10(3-4-13-11)15-7-5-12-6-8-15/h3-4,9,12H,5-8H2,1-2H3

InChI Key

QMXMDLSCBLFTAL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=CC(=C1)N2CCNCC2

Origin of Product

United States

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